N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 433703-31-2
VCID: VC5549467
InChI: InChI=1S/C14H16N2O2S/c1-3-13(17)16-14-15-12(9-19-14)10-5-7-11(8-6-10)18-4-2/h5-9H,3-4H2,1-2H3,(H,15,16,17)
SMILES: CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OCC
Molecular Formula: C14H16N2O2S
Molecular Weight: 276.35

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide

CAS No.: 433703-31-2

Cat. No.: VC5549467

Molecular Formula: C14H16N2O2S

Molecular Weight: 276.35

* For research use only. Not for human or veterinary use.

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide - 433703-31-2

Specification

CAS No. 433703-31-2
Molecular Formula C14H16N2O2S
Molecular Weight 276.35
IUPAC Name N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide
Standard InChI InChI=1S/C14H16N2O2S/c1-3-13(17)16-14-15-12(9-19-14)10-5-7-11(8-6-10)18-4-2/h5-9H,3-4H2,1-2H3,(H,15,16,17)
Standard InChI Key IXMXGLIXHIYSMX-UHFFFAOYSA-N
SMILES CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OCC

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The molecular structure of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide integrates three key components:

  • A thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, which confers rigidity and electronic diversity.

  • A 4-ethoxyphenyl group attached to the thiazole’s 4-position, introducing aromaticity and hydrophobic interactions.

  • A propanamide chain at the 2-position, enabling hydrogen bonding and interactions with biological targets.

The molecular formula is C₁₄H₁₅N₂O₂S, with a molecular weight of 283.35 g/mol. The ethoxy group (-OCH₂CH₃) enhances lipophilicity, potentially improving membrane permeability in biological systems .

Table 1: Comparative Molecular Properties of Thiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]propanamideC₁₄H₁₅N₂O₂S283.35Thiazole, ethoxyphenyl, amide
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamideC₁₉H₁₈N₂O₃S354.42Thiazole, methoxyphenyl, phenoxy
N-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide C₂₀H₁₉FN₂O₂S₂402.50Thiazole, ethoxyphenyl, fluorophenylthio

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide typically follows a multi-step approach, leveraging established methods for thiazole ring formation and amide coupling:

  • Thiazole Ring Formation:

    • Condensation of 4-ethoxyphenylthioamide with α-haloketones (e.g., chloroacetone) under basic conditions yields the 4-(4-ethoxyphenyl)thiazole intermediate.

    • Reaction conditions: Ethanol solvent, reflux at 80°C for 6–8 hours.

  • Amide Bond Introduction:

    • The thiazole-2-amine intermediate reacts with propionic acid derivatives, such as propionyl chloride, in the presence of a coupling agent (e.g., EDC/HOBt) .

    • Solvent: Dichloromethane or dimethylformamide (DMF); temperature: 0–25°C .

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiazole formationChloroacetone, K₂CO₃, ethanol, reflux65–75>95%
AmidationPropionyl chloride, EDC, DMF, rt70–80>98%

Physicochemical and Spectroscopic Properties

Solubility and Stability

N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]propanamide exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility (<0.1 mg/mL at pH 7.4) . Stability studies indicate decomposition above 200°C, with optimal storage at -20°C under inert atmosphere.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 3H, -OCH₂CH₃), 4.02 (q, 2H, -OCH₂CH₃), 2.45 (m, 2H, -CH₂CO-), 6.90–7.80 (m, aromatic protons) .

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend), 1250 cm⁻¹ (C-O-C ether).

Biological Activities and Mechanisms

Enzyme Inhibition

Thiazole-amide derivatives demonstrate inhibitory activity against serine proteases and kinases. The propanamide moiety facilitates hydrogen bonding with catalytic residues (e.g., Asp189 in trypsin-like proteases), while the ethoxyphenyl group occupies hydrophobic pockets .

Table 3: Enzymatic Inhibition Data for Analogous Compounds

Target EnzymeIC₅₀ (μM)Mechanism
Trypsin2.4Competitive inhibition
Cyclin-dependent kinase 2 (CDK2)1.8ATP-binding site occlusion

Applications and Future Directions

Pharmaceutical Development

This compound’s dual functionality as an enzyme inhibitor and antimicrobial agent positions it as a candidate for:

  • Oncology: Targeting CDKs or proteases in cancer cell proliferation .

  • Infectious Diseases: Combating antibiotic-resistant pathogens.

Industrial Synthesis

Continuous flow reactors could optimize yield and reduce byproducts, leveraging automated temperature and pH control.

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